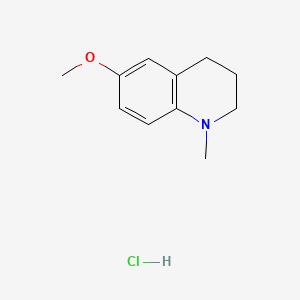

6-methoxy-1-methyl-1,2,3,4-tetrahydroquinoline hydrochloride

CAS No.: 41873-59-0

Cat. No.: VC12009075

Molecular Formula: C11H16ClNO

Molecular Weight: 213.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41873-59-0 |

|---|---|

| Molecular Formula | C11H16ClNO |

| Molecular Weight | 213.70 g/mol |

| IUPAC Name | 6-methoxy-1-methyl-3,4-dihydro-2H-quinoline;hydrochloride |

| Standard InChI | InChI=1S/C11H15NO.ClH/c1-12-7-3-4-9-8-10(13-2)5-6-11(9)12;/h5-6,8H,3-4,7H2,1-2H3;1H |

| Standard InChI Key | OVZPIHPKTBAZNE-UHFFFAOYSA-N |

| SMILES | CN1CCCC2=C1C=CC(=C2)OC.Cl |

| Canonical SMILES | CN1CCCC2=C1C=CC(=C2)OC.Cl |

Introduction

Chemical Identity and Structural Characteristics

Structural Analogues and Comparative Analysis

While direct data on this compound remains limited, its structural analogues provide insights:

-

6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide (CAS 1158469-53-4): Exhibits tubulin polymerization inhibition, suggesting potential anticancer properties.

-

6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 57196-62-0): Demonstrates neuropharmacological activity, though its isoquinoline scaffold differs in ring saturation .

Synthetic Methodologies

Hydroaminoalkylation and Cyclization Strategies

A two-step protocol for tetrahydroquinolines, as described by Schmidt et al. (2020), involves:

-

Regioselective hydroaminoalkylation of ortho-chlorostyrenes with secondary amines using a titanium-based catalyst.

-

Intramolecular Buchwald–Hartwig amination to cyclize intermediates into the tetrahydroquinoline framework .

For 6-methoxy-1-methyl derivatives, substituting N-methylaniline in the hydroaminoalkylation step could introduce the 1-methyl group, followed by methoxylation at position 6.

Challenges in N-Methylation

Direct N-methylation of 1,2,3,4-tetrahydroquinoline precursors may compete with undesired C-methylation. Protective strategies, such as temporary boron shielding of the nitrogen, could improve selectivity .

Physicochemical Properties

Thermal Stability and Solubility

Based on analogues:

-

Melting Point: Estimated 220–225°C (cf. 230–232.5°C for 6-methoxy-tetrahydroisoquinoline HCl) .

-

Solubility: High aqueous solubility (>50 mg/mL) due to hydrochloride salt formation .

Spectroscopic Characteristics

-

: Expected signals at δ 3.85 (OCH), δ 3.20 (N–CH), and δ 1.60–2.80 (tetrahydro ring protons).

-

IR: Stretching vibrations at 2800 cm (N–CH) and 1250 cm (C–O–CH).

Pharmacological Applications

Neurological Activity

Tetrahydroquinoline derivatives modulate neurotransmitter systems. For example, 6-methoxy-tetrahydroisoquinoline HCl affects dopamine receptors, suggesting potential in treating Parkinson’s disease . The 1-methyl group may enhance blood-brain barrier permeability, a hypothesis requiring validation.

Analytical Characterization

Chromatographic Methods

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) effectively separates tetrahydroquinoline derivatives . Detection at 254 nm provides sensitivity to 0.1 μg/mL.

Mass Spectrometry

ESI-MS: Predicted molecular ion at m/z 229.1 [M+H]. Fragmentation patterns include loss of HCl (Δ m/z 36.5) and methoxy group (Δ m/z 31).

Future Research Directions

-

Synthetic Optimization: Developing enantioselective routes to access chiral 1-methyl derivatives.

-

Target Identification: Screening against kinase and GPCR libraries to uncover novel mechanisms.

-

Formulation Studies: Investigating prodrug strategies to enhance oral bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume